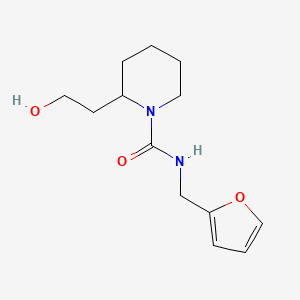![molecular formula C20H23FN2O2 B6639911 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide](/img/structure/B6639911.png)
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide, also known as FP-HM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FP-HM is a selective dopamine D4 receptor agonist that has been studied for its possible use in treating various neurological disorders.
Mechanism of Action
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide acts as a selective agonist for dopamine D4 receptors, which are predominantly located in the prefrontal cortex and limbic areas of the brain. Activation of these receptors has been shown to improve cognitive function, reduce impulsivity, and enhance motivation.
Biochemical and Physiological Effects
Studies have shown that 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide has a dose-dependent effect on dopamine release in the prefrontal cortex and striatum. It has also been shown to increase the number of dopamine D4 receptors in the prefrontal cortex, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide in lab experiments is its high selectivity for dopamine D4 receptors, which allows for more precise targeting of these receptors. However, one limitation is that 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide. One area of interest is its potential use in treating substance use disorders, as dopamine D4 receptors have been implicated in addiction. Another area of interest is its potential use in treating depression, as studies have shown that 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide can increase the release of dopamine in the prefrontal cortex, which is involved in regulating mood. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide and to develop more effective treatment strategies.
Synthesis Methods
The synthesis of 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide involves several steps, starting with the reaction of 4-aminobenzamide with 4-fluorobenzaldehyde to form 4-[(4-fluorophenyl)methylamino]benzamide. This intermediate is then reacted with 4-hydroxymethylpiperidine to form the final product, 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide.
Scientific Research Applications
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. Studies have shown that 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide has a high affinity for dopamine D4 receptors, which are involved in regulating cognitive function, motivation, and reward.
properties
IUPAC Name |
4-[[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-7-5-15(6-8-18)19(24)16-9-11-23(12-10-16)13-14-1-3-17(4-2-14)20(22)25/h1-8,16,19,24H,9-13H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAJNEADFVENMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)

![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)


![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea](/img/structure/B6639898.png)
![4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B6639908.png)
![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)
![N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6639928.png)